TrkA/ALK2 Inhibitory Potency
In a direct head-to-head comparison within the same study, the derivative compound 7d, which contains the 5-phenylpyrazolo[1,5-a]pyrimidin-7-amine core, demonstrated potent dual inhibition of TrkA and ALK2 kinases. Its activity was comparable to reference inhibitors, but with a distinct selectivity profile [1]. This data is crucial for users seeking a multikinase inhibitor with a balanced activity profile against these specific RTKs, as opposed to more selective or pan-kinase inhibitors.
| Evidence Dimension | Enzymatic inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.087 μM (TrkA); IC50 = 0.105 μM (ALK2) |
| Comparator Or Baseline | Ribociclib (CDK2, IC50 = 0.07 μM); Larotrectinib (TrkA, IC50 not specified but used as a reference) |
| Quantified Difference | Compound 7d is a dual TrkA/ALK2 inhibitor with sub-100 nM potency, while ribociclib is a selective CDK4/6 inhibitor. The difference lies in the target profile, not a simple potency shift. |
| Conditions | In vitro enzymatic kinase inhibition assay |
Why This Matters
This defines the compound's utility in projects targeting TrkA- or ALK2-driven pathways, distinguishing it from CDK-selective or single-kinase inhibitors.
- [1] Al-Qadhi, M. A., et al. (2023). Design and synthesis of certain 7-aryl-2-methyl-3-substituted pyrazolo[1,5-a]pyrimidines as multikinase inhibitors. European Journal of Medicinal Chemistry. View Source
